Tert-butyl 3,3'-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate

Description

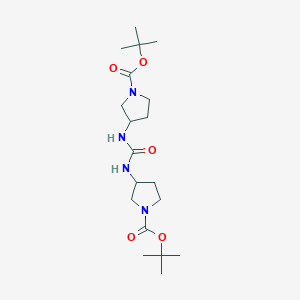

Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group and a dipyrrolidine backbone

Properties

Molecular Formula |

C19H34N4O5 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

tert-butyl 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]carbamoylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H34N4O5/c1-18(2,3)27-16(25)22-9-7-13(11-22)20-15(24)21-14-8-10-23(12-14)17(26)28-19(4,5)6/h13-14H,7-12H2,1-6H3,(H2,20,21,24) |

InChI Key |

DGPGVSLYQJXVHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)NC2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Azetidine or Pyrrolidine Amines

A common initial step involves protecting the amine groups using di-tert-butyl dicarbonate under mild basic conditions (e.g., triethylamine) in an organic solvent such as methylene chloride or tetrahydrofuran (THF). This step prevents unwanted side reactions in subsequent steps.

| Reagents & Conditions | Details |

|---|---|

| Starting material: 3,3-dimethoxy-azetidine | 10 g (85.4 mmol) |

| Solvent: methylene chloride | 50 mL |

| Base: triethylamine | 12.9 g (128.1 mmol) |

| Boc reagent: di-tert-butyl dicarbonate | 22.3 g (102.5 mmol), added dropwise at 10-40 °C |

| Reaction time | 3-4 hours stirring at 10-40 °C |

| Work-up | Water wash, drying over Na2SO4, filtration |

| Yield | 91% |

This step yields 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine as an intermediate.

Coupling to Form Dipyrrolidine Carbonyl Bis(azanediyl) Structure

The final step involves coupling two pyrrolidine or azetidine units via the carbonyl group. This can be achieved using carbodiimide-mediated amide bond formation with coupling agents such as:

- 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI)

- Benzotriazol-1-ol (HOBt) as an additive to suppress side reactions

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Temperature | Room temperature or cooled on ice bath |

| Reaction time | 4-16 hours |

| Atmosphere | Inert (nitrogen) |

| Work-up | Washing with water, brine; drying over Na2SO4; filtration; concentration |

| Purification | Silica gel column chromatography (hexane/ethyl acetate gradient) |

| Typical yield | 69% (varies with substrates and conditions) |

This step forms the tert-butyl 3,3'-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate as a white solid with high purity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Boc Protection | 3,3-dimethoxy-azetidine | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 91 |

| 2 | Cyclization & Carbonyl Formation | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 10% aqueous citric acid, ethyl acetate, 20-40 °C | 1-tert-butoxycarbonyl-3-azetidinone | 85.4 |

| 3 | Amide Coupling (Carbonyl bis-azanediyl formation) | Boc-protected amines | EDCI, HOBt, DCM or THF, room temp, inert atmosphere | This compound | ~69 |

Research Findings and Industrial Considerations

- Traditional oxidation methods to form the carbonyl group often use solvents like dioxane and DMSO, which are environmentally unfriendly and yield impurities, lowering the overall efficiency.

- The described cyclization method using aqueous citric acid and ethyl acetate offers a greener alternative with higher yield and simpler operation, suitable for industrial scale-up.

- Carbodiimide-mediated coupling is well-established for forming amide bonds in complex molecules, providing good yields and purity when combined with additives like HOBt to suppress side reactions.

- Purification by crystallization and column chromatography ensures removal of byproducts and unreacted starting materials, critical for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various organic compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways .

Medicine

In medicinal chemistry, tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 3-oxoazetidine-1-carboxylate: A related compound used as a starting material in the synthesis of tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate.

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another similar compound with a different functional group, used in organic synthesis.

Uniqueness

Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate is unique due to its dipyrrolidine backbone and the presence of both tert-butyl and carbonyl groups. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications .

Biological Activity

Tert-butyl 3,3'-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate, identified by CAS number 2135332-87-3, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C15H25N4O5

- Molecular Weight : 341.39 g/mol

- IUPAC Name : 3-(3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)ureido)pyrrolidine-1-carboxylate

- Purity : 95%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of pyrrolidine derivatives with carbonyl compounds under controlled conditions. The detailed synthetic route often includes the use of coupling agents and may require purification steps such as recrystallization or chromatography to achieve the desired purity level.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways.

- Antitumor Activity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells suggests potential as an anticancer agent.

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antitumor | Induced apoptosis in HeLa cells | |

| Neuroprotective | Reduced oxidative stress markers in vitro |

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary data suggest:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.

- Cell Cycle Arrest : Evidence points to its role in inducing cell cycle arrest at the G2/M phase in cancer cells.

Future Directions

Further research is necessary to fully understand the pharmacokinetics and pharmacodynamics of this compound. Potential future studies could include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To explore specific molecular targets and pathways affected by this compound.

- Formulation Development : Investigating suitable delivery methods for enhanced bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.